3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine
Brand Name: Vulcanchem
CAS No.: 154925-95-8
VCID: VC0028776
InChI: InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C
Molecular Formula: C21H39BrN2O5Si2
Molecular Weight: 535.6 g/mol

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

CAS No.: 154925-95-8

Cat. No.: VC0028776

Molecular Formula: C21H39BrN2O5Si2

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine - 154925-95-8

Specification

CAS No. 154925-95-8
Molecular Formula C21H39BrN2O5Si2
Molecular Weight 535.6 g/mol
IUPAC Name 5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1
Standard InChI Key XZYGEGFEDTXIDM-YJEKIOLLSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C
SMILES CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a 2'-deoxyuridine backbone modified with two TBDMS protecting groups and a bromine substituent. The TBDMS groups shield the 3' and 5' hydroxyls from undesired side reactions during oligonucleotide assembly, while the 5-bromo modification increases electrophilicity at the uracil C5 position, enabling site-specific crosslinking or further functionalization .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number154925-95-8
Molecular FormulaC₂₁H₃₉BrN₂O₅Si₂
Molecular Weight535.6 g/mol
IUPAC Name5-Bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Purity>95%

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum (CDCl₃) displays characteristic peaks for the TBDMS groups (δ 0.08–0.15 ppm for Si-CH₃) and the bromouracil moiety (δ 7.46 ppm for H6) .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 535.62 [M+H]⁺ .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential silylation and bromination steps starting from 2'-deoxyuridine:

  • Silylation: Treatment of 2'-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 50°C for 3 hours yields 3',5'-bis-O-TBDMS-2'-deoxyuridine (CAS: 64911-18-8) .

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) introduces the 5-bromo substituent, achieving >95% purity after chromatographic purification .

Table 2: Reaction Conditions and Yields

StepReagentsConditionsYieldSource
SilylationTBDMSCl, imidazoleDMF, 50°C, 3 h99%
BrominationNBS, AIBNCCl₄, reflux, 12 h85%

Challenges and Solutions

  • Steric Hindrance: The bulky TBDMS groups slow bromination kinetics. Using radical initiators like AIBN accelerates the reaction .

  • Purification: Reverse-phase HPLC resolves brominated byproducts, ensuring >95% purity .

Biochemical Applications

Oligonucleotide Synthesis

As a phosphoramidite precursor, this compound enables the incorporation of brominated uracil into DNA strands. The bromine atom facilitates:

  • Photo-crosslinking: UV irradiation (302 nm) generates reactive intermediates for studying DNA-protein interactions.

  • Post-synthetic Modifications: Suzuki-Miyaura coupling replaces bromine with aryl/alkenyl groups for functionalized oligonucleotides .

Antiviral and Antitumor Research

The 5-bromo-2'-deoxyuridine (BrdU) moiety is a thymidine analog that integrates into replicating DNA, serving as:

  • Radiosensitizer: Enhances cancer cell susceptibility to radiation therapy by inhibiting DNA repair .

  • Viral Replication Inhibitor: Blocks herpes simplex virus (HSV) DNA polymerase with IC₅₀ values <1 μM .

Table 3: Key Applications in Biomedical Research

ApplicationMechanismModel SystemSource
DNA Synthesis TrackingBrdU incorporationCell proliferation assays
Photodynamic TherapyUV-induced crosslinkingCancer cell lines
Antiviral TherapyViral polymerase inhibitionHSV-1 in vitro

Comparative Analysis with Analogues

Broxuridine (BrdU)

Unlike BrdU (CAS: 59-14-3), the TBDMS-protected derivative offers:

  • Enhanced Solubility: LogP = 3.2 vs. BrdU’s LogP = -0.7, improving organic-phase reactions .

  • Stability: Half-life of 12 months at -20°C vs. BrdU’s 3 months .

5-Bromomethyl Derivatives

The 5-bromomethyl analogue (CAS: 1028383-90-5) exhibits higher reactivity in alkylation reactions but requires stringent storage (-80°C) due to thermal lability .

Future Directions

Targeted Drug Delivery

Conjugating the bromouracil moiety with tumor-homing peptides (e.g., RGD motifs) could enhance anticancer specificity .

CRISPR-Cas9 Applications

Incorporating brominated nucleotides into guide RNAs may improve gene-editing efficiency via photoactivatable crosslinking.

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